![molecular formula C21H28N2O2 B5727235 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5727235.png)
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
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Overview
Description
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DOM, is a psychoactive drug that belongs to the phenethylamine and piperazine chemical classes. It was first synthesized in 1947 by Alexander Shulgin and has been used as a recreational drug due to its hallucinogenic effects. However,
Mechanism of Action
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine acts on serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It has a high affinity for these receptors, leading to its hallucinogenic effects. 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine also has some affinity for dopamine receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to cause a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and changes in body temperature. It also alters perception, mood, and thought processes, leading to its hallucinogenic effects.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. However, it also has limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
Future Directions
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, including its potential as a treatment for depression and anxiety disorders, its effects on brain function and cognition, and its potential for use in drug discovery and development. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine.
In conclusion, 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, or 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Despite its potential as a treatment for depression and anxiety disorders, 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has limitations and requires specialized equipment and facilities for its synthesis and handling. Future research is needed to fully understand the potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine.
Synthesis Methods
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylmagnesium bromide with 1-(2,4-dimethoxybenzyl)piperazine. This reaction produces the intermediate 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazin-2-one, which is then reduced to 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine using lithium aluminum hydride.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine activates serotonin receptors in the brain, leading to its hallucinogenic effects. Another study showed that 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has potential as a treatment for depression and anxiety disorders due to its ability to increase serotonin levels in the brain.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-18-7-8-19(24-3)14-21(18)25-4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHUGHYUNQLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
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